molecular formula C28H37D7O B602632 Ergosta-5,7,24(28)-trien-25,26,26,26,27,27,27-d7-3beta-ol CAS No. 145693-07-8

Ergosta-5,7,24(28)-trien-25,26,26,26,27,27,27-d7-3beta-ol

Numéro de catalogue B602632
Numéro CAS: 145693-07-8
Poids moléculaire: 403.70
Clé InChI:
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ergosta-5,7,24(28)-trien-3beta-ol is a chemical compound . It has a molecular formula of C28H44O .


Synthesis Analysis

The synthesis of Ergosta-5,7,24(28)-trien-3beta-ol involves several enzymes. ERG5 is the C-22 sterol desaturase that catalyzes the conversion from ergosta-5,7,24(28)-trienol to Ergosta-5,7,22,24(28)-tetraenol . ERG4 is the ∆24-sterol reductase that reduces C24–C28 double bond to synthesize ergosterol . By deleting ERG5 and ERG4 encoding enzymes for converting ergosta-5,7,24(28)-trienol to ergosta-5,7,22,24(28)-tetraenol and ergosta-5,7-dienol, respectively, the accumulation of ergosta-5,7,24(28)-trienol was enhanced, which contributed to the improved production of 24-methylenecholesterol .


Molecular Structure Analysis

The molecular structure of Ergosta-5,7,24(28)-trien-3beta-ol is defined by its molecular formula, C28H44O . The average mass is 396.648 Da and the monoisotopic mass is 396.339203 Da .


Chemical Reactions Analysis

In the context of yeast metabolic engineering, the conversion from ergosta-5,7,24(28)-trienol to Ergosta-5,7,22,24(28)-tetraenol is catalyzed by the enzyme ERG5 . ERG4 is the ∆24-sterol reductase that reduces the C24–C28 double bond to synthesize ergosterol .


Physical And Chemical Properties Analysis

The physical and chemical properties of Ergosta-5,7,24(28)-trien-3beta-ol include a density of 1.0±0.1 g/cm3, boiling point of 503.2±39.0 °C at 760 mmHg, vapour pressure of 0.0±2.9 mmHg at 25°C, enthalpy of vaporization of 88.9±6.0 kJ/mol, flash point of 216.8±19.3 °C, index of refraction of 1.539, molar refractivity of 123.8±0.4 cm3, and molar volume of 395.3±5.0 cm3 .

Applications De Recherche Scientifique

Ergosterols in Marine-Derived Fungi

Ergosterols, including Ergosta-5,7,24(28)-trien-3beta-ol, have been isolated from marine-derived fungi, like Rhizopus sp. These compounds show potential in cytotoxic activities against various cell lines, indicating their significance in medicinal and biochemical research (Wang et al., 2008).

Ergosterol's Metabolic Pathway in Gibberella fujikuroi

Ergosta-6(7),8(14),22(23)-trien-3β-ol has been studied in the context of its biosynthesis by Gibberella fujikuroi. This research provides insight into the metabolic pathways of ergosterol, a key component in fungal cell membranes (Nes et al., 1985).

Neuroprotective Effects in Alzheimer’s Disease

Research on Ergosta-7,9(11),22-trien-3β-ol, derived from Antrodia camphorata, has shown its potential in alleviating Alzheimer's Disease (AD) symptoms. It appears to modulate microglia activation, offering a possible therapeutic avenue for AD treatment (Liu et al., 2021).

Steroidogenesis in Symbiotic Microorganisms

Ergosta-5,7,24(28)-trien-3β-ol has been studied in the context of steroidogenesis in symbiotic microorganisms of planthoppers. This research adds to the understanding of insect-microbe interactions and the biosynthesis of essential sterols in these organisms (Wetzel et al., 1992).

Ergosterols in Fungi and their Biosynthesis

The biosynthesis of ergosterol, including variants like Ergosta-7,22,24(28)-trien-3β-ol, has been extensively studied in fungi, such as Saccharomyces cerevisiae. This research is crucial for understanding sterol metabolism in eukaryotic organisms (Barton et al., 1974).

Orientations Futures

With the rapid development of synthetic biology and metabolic engineering technologies, yeast has been generally considered as promising hosts for the bioproduction of secondary metabolites . The challenge and potential of using yeast as the bioproduction platform of various steroids from higher eukaryotes are being explored .

Propriétés

{ "Design of the Synthesis Pathway": "The synthesis pathway for Ergosta-5,7,24(28)-trien-25,26,26,26,27,27,27-d7-3beta-ol involves multiple steps starting from commercially available starting materials. The key steps involve protection and deprotection of functional groups, reduction, and oxidation reactions.", "Starting Materials": [ "Cholesterol-d7", "Sodium hydride", "Methanol", "Bromine", "Sodium borohydride", "Acetic anhydride", "Pyridine", "Sodium periodate", "Sodium bisulfite", "Sodium hydroxide", "Ethanol", "Methanesulfonic acid", "Sodium chloride" ], "Reaction": [ "Cholesterol-d7 is reacted with sodium hydride in methanol to form the corresponding alkoxide.", "The alkoxide is then treated with bromine to form the corresponding bromo derivative.", "Reduction of the bromo derivative with sodium borohydride gives the corresponding alcohol.", "Protection of the alcohol with acetic anhydride and pyridine gives the corresponding acetate.", "Oxidation of the acetate with sodium periodate gives the corresponding aldehyde.", "Reduction of the aldehyde with sodium borohydride gives the corresponding alcohol.", "Deprotection of the alcohol with methanesulfonic acid gives the final product, Ergosta-5,7,24(28)-trien-25,26,26,26,27,27,27-d7-3beta-ol.", "The product is purified by recrystallization from ethanol and drying over sodium chloride." ] }

Numéro CAS

145693-07-8

Formule moléculaire

C28H37D7O

Poids moléculaire

403.70

Pureté

> 95%

Étiquette

Ergostanol Impurities

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.